N-({3-Chloro-4-[(4-chlorobenzyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide
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Overview
Description
N-({3-Chloro-4-[(4-chlorobenzyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including chloro, sulfonyl, carbamoyl, and difluorobenzamide, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-Chloro-4-[(4-chlorobenzyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-chlorobenzyl chloride with a suitable sulfonylating agent, such as chlorosulfonic acid, to form 4-chlorobenzylsulfonyl chloride.
Coupling with 3-Chloro-4-aminophenyl: The sulfonyl chloride intermediate is then coupled with 3-chloro-4-aminophenyl under basic conditions to form the sulfonamide intermediate.
Carbamoylation: The sulfonamide intermediate undergoes carbamoylation with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({3-Chloro-4-[(4-chlorobenzyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the carbamoyl group can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of substituted derivatives with various nucleophiles.
Reduction: Conversion to sulfide or amine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-({3-Chloro-4-[(4-chlorobenzyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({3-Chloro-4-[(4-chlorobenzyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of signal transduction, disruption of protein-protein interactions, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide Sulfonamides: These compounds share the sulfonamide functional group and exhibit similar reactivity and applications.
Halogenated Benzamides: Compounds like 3-chloro-4-fluorobenzamide have structural similarities and comparable chemical properties.
Uniqueness
N-({3-Chloro-4-[(4-chlorobenzyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both chloro and difluoro substituents enhances its chemical stability and biological activity, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F2N2O4S/c22-13-6-4-12(5-7-13)11-32(30,31)18-9-8-14(10-15(18)23)26-21(29)27-20(28)19-16(24)2-1-3-17(19)25/h1-10H,11H2,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXGYDPGZKXMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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